2-{1-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{1-[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazolinone moiety and an isoindole dione, which are both significant in pharmaceutical research due to their bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form the quinazolinone core. This is followed by the alkylation of the quinazolinone with a suitable propylating agent to introduce the propyl group. The final step involves the cyclization with phthalic anhydride to form the isoindole dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone moiety can be reduced to form a dihydroquinazoline.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced quinazoline derivatives, and various substituted isoindole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{1-[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{1-[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Isoindole derivatives: Compounds with the isoindole structure are known for their diverse pharmacological properties.
Uniqueness
2-{1-[3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]PROPYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to the combination of the quinazolinone and isoindole dione moieties, which confer a broad spectrum of biological activities. This dual structure enhances its potential as a therapeutic agent compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C26H21N3O4 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[1-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H21N3O4/c1-3-22(29-24(30)18-8-4-5-9-19(18)25(29)31)23-27-21-11-7-6-10-20(21)26(32)28(23)16-12-14-17(33-2)15-13-16/h4-15,22H,3H2,1-2H3 |
InChI Key |
FYDLBLUFAIMHLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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